molecular formula C10H20N2O B1478662 1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine CAS No. 2098083-16-8

1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine

Cat. No.: B1478662
CAS No.: 2098083-16-8
M. Wt: 184.28 g/mol
InChI Key: UUELBZZAEJODPQ-UHFFFAOYSA-N
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Description

1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine is a polycyclic heterocyclic compound featuring a pyridine ring fused to a 1,4-oxazepine ring system, with a fully saturated decahydro scaffold and an ethyl substituent. The 1,4-oxazepine moiety contains one oxygen and one nitrogen atom within a seven-membered ring, distinguishing it from related diazepines (two nitrogens) . Its saturated structure and ethyl group likely enhance lipophilicity and metabolic stability compared to unsaturated analogs.

Properties

IUPAC Name

1-ethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-12-5-6-13-8-9-7-11-4-3-10(9)12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUELBZZAEJODPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOCC2C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives related to oxazepine structures exhibit significant anticancer properties. For instance, compounds derived from oxazepine frameworks have shown promising results against various cancer cell lines. A notable study demonstrated that certain oxazepine derivatives could inhibit the growth of colorectal cancer cells through mechanisms involving apoptosis and the inhibition of key signaling pathways such as mTOR and BTK .

2. Neurological Effects
The compound's structural similarities to known neuroactive substances suggest potential applications in treating neurological disorders. Research into related dibenz[b,f][1,4]oxazepines has indicated their role as agonists for the TRPA1 channel, which is implicated in pain pathways. This suggests that 1-ethyldecahydropyrido[4,3-e][1,4]oxazepine may also modulate sensory pathways and could be explored as a treatment for conditions like neuropathic pain or migraine .

Material Science Applications

1. Polymer Chemistry
The synthesis of oxazepine derivatives can lead to novel polymeric materials with unique properties. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical strength. Research has shown that functionalized oxazepines can improve the performance characteristics of polymers used in coatings and adhesives.

Toxicological Studies

1. Safety Profile
Toxicological assessments of dibenz[b,f]-1,4-oxazepine have revealed its safety as a sensory irritant without causing pulmonary damage at certain concentrations. This is crucial for applications in riot control agents where sensory irritation is desired without long-term health effects . The respiratory responses to these compounds are being studied to ensure safe exposure limits.

Case Studies

Study Focus Findings
Study on TRPA1 AgonistsInvestigated the agonistic effects of dibenz[b,f][1,4]oxazepinesIdentified significant activation of TRPA1 channels leading to insights into pain modulation mechanisms .
Anticancer Compound TestingEvaluated new oxazepine derivatives against cancer cell linesDemonstrated high cytotoxicity and pro-apoptotic effects in colorectal cancer cells with minimal toxicity to normal cells .
Toxicological AssessmentExamined respiratory effects of dibenz[b,f]-1,4-oxazepineFound concentration-dependent sensory irritation without pulmonary injury; established safe exposure levels for occupational settings .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Table 1: Key Structural Differences Among Pyrido-Oxazepines and Related Scaffolds
Compound/Scaffold Ring Fusion Position Heteroatoms (Oxazepine) Saturation Notable Substituents Key References
1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine [4,3-e] O, N Decahydro Ethyl Inferred
Pyrido[2,3-e][1,4]oxazepine (58) [2,3-e] O, N Partially saturated Methyl
Pyrido[4,3-b][1,4]oxazepine (150) [4,3-b] O, N Dihydro None
2,3,4,5-Tetrahydro-1H-pyrido[4,3-e][1,4]diazepine [4,3-e] N, N (diazepine) Tetrahydro Variable
Dibenzo[b,f][1,4]oxazepine (e.g., loxapine) [b,f] O, N Unsaturated Chloro, methyl

Key Observations :

  • Ring Fusion Position : The [4,3-e] fusion in the target compound positions the pyridine and oxazepine rings differently than [2,3-e] or [4,3-b] analogs, altering electronic distribution and steric interactions .
  • Saturation : Decahydro saturation likely improves metabolic stability over unsaturated dibenzo-oxazepines like loxapine, which are prone to oxidation .
  • Heteroatoms : Replacing oxazepine’s oxygen with a nitrogen (as in diazepines) reduces polarity and may shift target selectivity .

Comparison :

  • The target compound’s ethyl group may be introduced via alkylation of a precursor hydrazide or through Et2O-mediated reactions, as seen in substituted pyrimido-oxazepines .
  • Saturated analogs require hydrogenation steps, which can complicate stereochemical outcomes .

Pharmacological and Biochemical Profiles

Table 3: Bioactivity of Related Compounds
Compound/Scaffold Target/Activity IC50/EC50 (µM) Selectivity Notes References
2,3,4,5-Tetrahydro-1H-pyrido[4,3-e][1,4]diazepine Histamine N-methyltransferase (HNMT) <1 Selective over other methyltransferases
Dibenzo[b,f][1,4]oxazepines (e.g., CR) TRPA1 agonism (tear gas effect) ~0.1 High potency but low therapeutic index
Loxapine Dopamine/serotonin receptors (antipsychotic) N/A CNS side effects due to broad receptor affinity

Inferences for this compound :

  • Decahydro saturation could reduce off-target reactivity, improving safety profiles relative to tear gas agents like dibenzo-oxazepines .

Physicochemical Properties

  • Lipophilicity : The ethyl group increases logP compared to methyl-substituted analogs (e.g., pyrido[2,3-e][1,4]oxazepine 58) .
  • Solubility : Decahydro saturation may reduce aqueous solubility relative to dihydro or unsaturated variants .
  • Stability : Resistance to oxidation due to saturation may enhance shelf-life compared to dibenzo-oxazepines .

Preparation Methods

Copper-Catalyzed Tandem C-N Coupling and C-H Carbonylation

A notable method for synthesizing oxazepine derivatives involves a tandem transformation combining C-N coupling and C-H carbonylation catalyzed by copper complexes. This approach has been successfully applied to related benzo-1,4-oxazepine derivatives and can be adapted for the preparation of 1-Ethyldecahydropyrido[4,3-e]oxazepine analogs.

  • Reaction Components: Phenylamine derivatives (or corresponding amines), allyl halides, copper iodide (CuI) as catalyst, ligands (e.g., L1), and cesium carbonate (Cs2CO3) as base.
  • Conditions: Reaction performed in DMSO solvent, under carbon monoxide atmosphere at 100 °C for approximately 10 hours.
  • Mechanism: Involves oxidative addition of vinyl halides to Cu(I), formation of Cu(III) complexes, coordination with amines, selective ortho-carbonylation, and reductive elimination to form the oxazepine ring.
  • Yields: Moderate to good yields (up to 81%) with various substituted phenylamines, including electron-donating and electron-withdrawing groups.
  • Purification: Flash column chromatography on silica gel to isolate pure products.

Table 1: Representative Reaction Conditions and Yields

Entry Amine Substrate Allyl Halide Catalyst (mol%) Base (equiv.) Temp (°C) Time (h) Yield (%)
1 Phenylamine 1-Chloro-vinyl-benzene CuI (10) Cs2CO3 (2) 100 10 81
2 Para-substituted phenylamine (electron-donating) Same CuI (10) Cs2CO3 (2) 100 10 75-80
3 Para-substituted phenylamine (electron-withdrawing) Same CuI (10) Cs2CO3 (2) 100 10 70-78

This method provides a versatile and efficient route to oxazepine derivatives with good functional group tolerance and scalability potential.

Copper-Catalyzed Intramolecular Cyclization Using Halogenated Precursors

Another industrially relevant preparation involves intramolecular cyclization of halogenated phenyl amide derivatives catalyzed by copper salts, such as cuprous bromide, in the presence of inorganic bases.

  • Starting Materials: 2-(2-bromobenzyloxy)phenyl amide derivatives.
  • Catalyst: Cuprous bromide.
  • Base: Potassium carbonate or sodium carbonate.
  • Solvents: Toluene, pyridine, DMF, or diphenyl ether.
  • Conditions: Heating at 100–150 °C under inert atmosphere for 8–200 hours, depending on solvent boiling point.
  • Process: The reaction proceeds via intramolecular arylation forming the oxazepine ring.
  • Purification: Extraction, silica gel chromatography, and crystallization to improve purity.
  • Post-reaction Modifications: Reduction with sodium borohydride and boron trifluoride tetrahydrofuran complex to yield substituted oxazepine derivatives.
  • Yields: High purity products suitable for further reactions.

Table 2: Key Parameters for Copper-Catalyzed Cyclization

Parameter Details
Catalyst Cuprous bromide (amount varies)
Base K2CO3 or Na2CO3 (1–3 equivalents)
Solvent Toluene, pyridine, DMF, diphenyl ether
Temperature 100–150 °C
Reaction Time 8–200 hours
Atmosphere Inert gas (e.g., nitrogen or argon)
Post-treatment Reduction with NaBH4 and BF3·THF complex
Purification Extraction, chromatography, crystallization

This method is industrially useful for large-scale synthesis due to the robustness of conditions and availability of starting materials.

Microwave-Assisted One-Pot Synthesis via Cascade Annulation

Microwave-assisted synthesis offers a rapid and efficient alternative for constructing complex oxazepine frameworks through cascade annulation reactions.

  • Reaction Type: CuBr2-catalyzed cascade annulation of O-propargylated 2-hydroxybenzaldehydes and 2-aminobenzamides.
  • Mechanism: Involves 6-exo-trig cyclization, air oxidation, proton shift, and 7-exo-dig cyclization sequence to form fused oxazepine rings.
  • Advantages: High atom economy, formation of multiple bonds and rings in a single step.
  • Conditions: Microwave irradiation for 15 minutes; conventional heating requires longer times and higher temperatures.
  • Yields: High yields up to 88%.
  • Scope: Applicable to a variety of substrates, enabling structural diversity.

This method is valuable for rapid library synthesis and diversity-oriented synthesis of oxazepine derivatives.

One-Pot Three-Component Isocyanide-Based Synthesis

A green and efficient approach involves a one-pot three-component reaction using bifunctional reagents and isocyanides to synthesize bis-heterocyclic oxazepine-quinazolinone derivatives.

  • Reagents: 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide.
  • Catalyst: None required.
  • Conditions: Mild, environmentally friendly, one-pot reaction.
  • Outcome: High purity bis-heterocyclic compounds with excellent overall yields.
  • Significance: Avoids use of metal catalysts and harsh conditions, suitable for sustainable synthesis.

Though focused on bis-heterocyclic scaffolds, this methodology demonstrates the potential for oxazepine ring formation under mild multicomponent reaction conditions.

Summary Table of Preparation Methods

Method Catalyst Key Reagents Conditions Yield (%) Notes
Copper-catalyzed C-N coupling/carbonylation CuI Phenylamines, allyl halides 100 °C, 10 h, DMSO, CO atmosphere Up to 81 Versatile, moderate to good yields
Copper-catalyzed intramolecular cyclization CuBr, CuBr2 Halogenated phenyl amides 100–150 °C, 8–200 h, inert gas High Industrially useful, long reaction times
Microwave-assisted cascade annulation CuBr2 O-propargylated hydroxybenzaldehydes, aminobenzamides Microwave, 15 min Up to 88 Rapid, high atom economy, diversity-oriented
One-pot isocyanide-based multicomponent None 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, isocyanide Mild, catalyst-free High Environmentally friendly, high purity

Q & A

Basic: What synthetic methodologies are reported for 1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine and its derivatives?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including cycloadditions and solvent-controlled regioselective pathways. For example, 1,4-oxazepine derivatives can be synthesized via [5 + 2] cycloaddition of alkynes with Schiff bases (). Switchable solvent systems (e.g., dioxane or THF) enable divergent synthesis of pyrimidine or dibenzo-oxazepine derivatives from identical starting materials by modulating reaction conditions (e.g., reflux, catalyst choice) . Multi-step protocols may include POCl3-mediated chlorination or amine coupling under reflux (). Yield optimization often requires triethylamine as a base and characterization via LC-MS .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
Structural elucidation relies on 1H/13C NMR for mapping proton and carbon environments, LC-MS for molecular weight confirmation, and elemental analysis for purity validation. For example, oxazolo[4,5-d]pyrimidines were confirmed by NMR shifts corresponding to heterocyclic protons and carbons (). Exact mass spectrometry (e.g., 227.9527 Da for brominated analogs) aids in distinguishing isomers ( ). Rotational spectroscopy or X-ray crystallography may resolve stereochemical ambiguities in decahydropyrido systems.

Advanced: How can reaction conditions be optimized for regioselective synthesis of oxazepine derivatives?

Methodological Answer:
Regioselectivity is controlled via solvent polarity and temperature gradients . For instance, polar aprotic solvents (e.g., DMF) favor pyrimidine formation, while non-polar solvents (e.g., toluene) promote dibenzo-oxazepine derivatives ( ). Factorial design experiments ( ) can systematically vary parameters like catalyst loading, solvent ratio, and reaction time. For example, triethylamine concentration in dioxane significantly impacts cyclization efficiency (). High-throughput screening (HTS) may identify optimal conditions for novel derivatives .

Advanced: How should researchers design experiments to evaluate anticonvulsant activity while addressing neurotoxicity contradictions?

Methodological Answer:
Use the maximal electroshock (MES) test to assess anticonvulsant efficacy and the rotarod neurotoxicity test to evaluate motor impairment ( ). For dose-response studies, administer compounds at 30–300 mg/kg (mouse models) and compare ED50 (effective dose) vs. TD50 (toxic dose). Contradictions between efficacy and toxicity (e.g., in 10-heptyloxy derivatives) require pharmacokinetic profiling (e.g., bioavailability, BBB permeability) and metabolite analysis ( ). Statistical tools like ANOVA can resolve variability in neurotoxic thresholds.

Advanced: What analytical strategies are recommended for studying metabolic stability and degradation pathways?

Methodological Answer:
Use exact mass spectrometry (e.g., Q-TOF) to identify metabolites ( ). For example, brominated analogs (C8H9BrN2O, m/z 227.9898) may undergo demethylation or hydroxylation. LC-MS/MS with collision-induced dissociation (CID) maps fragmentation patterns. In vitro assays with liver microsomes (e.g., CYP450 inhibition studies) predict metabolic stability. Compare experimental data with computational tools (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .

Advanced: How can researchers resolve discrepancies in biological activity data across oxazepine analogs?

Methodological Answer:
Discrepancies often arise from structural variations (e.g., alkyl chain length, aromatic substitution). For example, 10-heptyloxy derivatives showed higher anticonvulsant activity but greater neurotoxicity than shorter-chain analogs ( ). Use SAR (Structure-Activity Relationship) studies to correlate substituents (e.g., ethyl vs. propyl groups) with activity. Molecular docking can predict binding affinities to targets like GABA receptors. Validate hypotheses via site-directed mutagenesis or competitive binding assays.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine
Reactant of Route 2
1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine

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